3-(4-Bromobenzenesulfonyl)propanoic acid, with the chemical formula and CAS number 200643-57-8, is a compound that features both a bromobenzenesulfonyl group and a propanoic acid moiety. This compound is classified as a sulfonic acid derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized from commercially available starting materials, including 4-bromobenzenesulfonyl chloride and various propanoic acid derivatives. Its synthesis and characterization have been documented in various chemical literature sources, including patents and chemical databases .
3-(4-Bromobenzenesulfonyl)propanoic acid falls under the broader category of sulfonamides and is recognized for its biological activity. It is associated with therapeutic applications, particularly in the field of cancer treatment, as indicated by its inclusion in research focused on disulfonamide compounds .
The synthesis of 3-(4-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with propanoic acid or its derivatives. This process can be facilitated through various methods, including:
The reaction conditions may vary depending on the method chosen. For instance, direct acylation may require refluxing the reaction mixture while maintaining an inert atmosphere to prevent moisture interference. Enzymatic reactions are often conducted at lower temperatures (around 40°C) with careful monitoring of pH levels to optimize enzyme activity .
The molecular structure of 3-(4-Bromobenzenesulfonyl)propanoic acid consists of a propanoic acid chain attached to a sulfonyl group derived from 4-bromobenzenesulfonic acid. The structural representation can be depicted as follows:
3-(4-Bromobenzenesulfonyl)propanoic acid can participate in various chemical reactions, including:
Reactions involving this compound typically require careful control of temperature and pH to promote desired pathways while minimizing side reactions. For example, nucleophilic substitution reactions can be facilitated by heating the reaction mixture or using polar aprotic solvents to stabilize intermediates .
The mechanism of action for compounds like 3-(4-Bromobenzenesulfonyl)propanoic acid often involves interactions at the molecular level with biological targets. In cancer research, for example, it may act by inhibiting specific enzymes or pathways critical for tumor growth.
While specific data on this compound's mechanism is limited, similar sulfonamide compounds have shown efficacy through mechanisms such as:
3-(4-Bromobenzenesulfonyl)propanoic acid has potential applications in:
The versatility of this compound highlights its significance in ongoing research aimed at discovering novel therapeutic strategies against various diseases .
Benzenesulfonyl derivatives exhibit broad pharmacological relevance due to their structural mimicry of biological motifs and metabolic stability. The sulfonamide group (–SO₂–NH– or its derivatives) serves as a critical pharmacophore, enabling key interactions:
Table 1: Therapeutic Applications of Representative Benzenesulfonyl Derivatives
Compound Class | Example Drug | Primary Target/Application | Structural Feature |
---|---|---|---|
Antibacterial Sulfonamides | Sulfamethoxazole | Dihydropteroate synthase | Aryl-SO₂-NH-Heterocycle |
Carbonic Anhydrase Inhibitors | Acetazolamide | Carbonic anhydrase (glaucoma, epilepsy) | Aryl-SO₂-NH-Thiazole |
COX-2 Inhibitors | Celecoxib | Cyclooxygenase-2 (anti-inflammatory) | Pyrazole-SO₂-CH₃-Aryl-F |
Propanoate-Sulfonamide Hybrids | 3-(4-Bromobenzenesulfonyl)propanoic acid | Keap1-Nrf2 PPI, Mcl-1 inhibition | Aryl-Br-SO₂-CH₂CH₂-CO₂H |
The hybrid structure of 3-(4-bromobenzenesulfonyl)propanoic acid exemplifies strategic drug design, merging the sulfonamide’s target affinity with the propanoic acid chain’s capacity for solubility modulation and additional binding interactions. This is evident in its molecular formula (C₉H₉BrO₄S, MW 293.14 g/mol) and SMILES representation (O=C(O)CCS(=O)(C1=CC=C(Br)C=C1)=O) [1] [3] [4]. Such hybrids exploit the sulfonamide’s role in disrupting protein-protein interactions (PPIs), particularly in oncology (e.g., Mcl-1 inhibition) and oxidative stress regulation (e.g., Keap1-Nrf2 pathway) [2] [7].
Halogenation, particularly bromination at the para-position of the benzenesulfonyl ring, profoundly influences the physicochemical and pharmacological properties of sulfonamide therapeutics:
Table 2: Impact of 4-Substituents on Benzenesulfonyl Propanoates
Aryl Substituent (X) | Electronic Effect | logP (Predicted) | Key Biological Influence |
---|---|---|---|
4-Br | Moderate -I | ~1.70 | Enhanced hydrophobic pocket binding; cross-coupling handle |
4-Cl | Moderate -I | ~1.65 | Similar electronics; smaller hydrophobic footprint |
4-CH₃ | +I, +R | ~1.85 | Increased lipophilicity; reduced target selectivity |
4-OCH₃ | Strong +R | ~1.40 | H-bond donation; altered pharmacokinetics |
4-NO₂ | Strong -I, -R | ~1.20 | High electrophilicity; potential toxicity |
The 4-bromo substituent in 3-(4-bromobenzenesulfonyl)propanoic acid thus optimizes target engagement and provides a synthetic "hook" for structural refinement, positioning it as a versatile intermediate for anticancer and cytoprotective agents [2] [7].
Propanoic acid derivatives (CH₃CH₂C(=O)OH) have evolved from simple metabolites to privileged scaffolds in drug design. Key historical milestones include:
The structural hybrid 3-(4-bromobenzenesulfonyl)propanoic acid embodies this evolution—combining the established pharmacokinetics of propanoates with the target versatility of sulfonamides. Its three-atom spacer (–CH₂–CH₂–) optimally distances sulfonyl and carboxylate moieties for simultaneous engagement with residues in deep protein pockets, as validated in NMR-based binding studies of analogous sulfonamides [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: